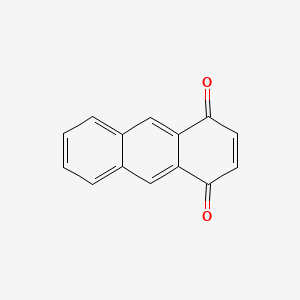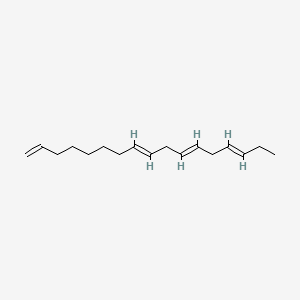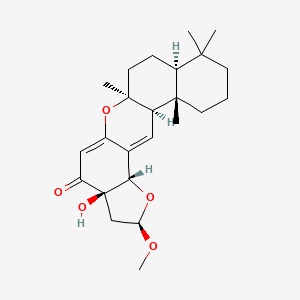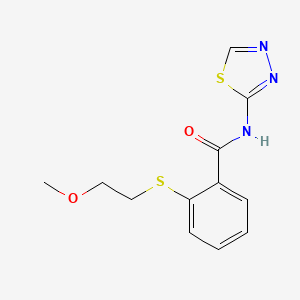
Isamoxole
Übersicht
Vorbereitungsmethoden
Die Synthese von Isamoxole beinhaltet die Reaktion von N-Butyl-2-methylpropanamid mit 4-Methyl-1,3-oxazol unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und einen Katalysator wie Triethylamin. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist. Das Produkt wird dann mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt .
In industriellen Umgebungen kann die Produktion von this compound skalierbarere Verfahren umfassen, wie z. B. die kontinuierliche Fließsynthese, die eine effiziente und konsistente Produktion der Verbindung ermöglicht . Dieses Verfahren kann optimiert werden, um Abfall zu reduzieren und die Ausbeute zu verbessern, wodurch es für die großtechnische Herstellung geeignet wird.
Analyse Chemischer Reaktionen
Isamoxole durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung entsprechender Oxazolderivate führen, während die Reduktion Amin-Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wurde Isamoxole auf seine antiallergischen Eigenschaften und seine Fähigkeit untersucht, die Freisetzung von Mediatoren wie dem langsam reagierenden Anaphylaxie-Stoff (SRS-A) aus sensibilisierten menschlichen und Meerschweinchen-Lungengewebe zu hemmen . In der Medizin wird this compound auf sein potenzielles Anwendungsspektrum in der Behandlung von allergischen Reaktionen und Asthma untersucht . Zusätzlich wird this compound in der Industrie bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der immunologischen Freisetzung von Mediatoren, insbesondere des langsam reagierenden Anaphylaxie-Stoffes (SRS-A) . Diese Hemmung erfolgt durch die Interaktion von this compound mit spezifischen molekularen Zielstrukturen und Signalwegen, die an der allergischen Reaktion beteiligt sind. Durch die Blockierung der Freisetzung dieser Mediatoren trägt this compound dazu bei, allergische Symptome zu lindern und Entzündungen zu reduzieren .
Wirkmechanismus
The mechanism of action of Isamoxole involves the inhibition of the immunological release of mediators, particularly slow-reacting substance of anaphylaxis (SRS-A) . This inhibition occurs through the interaction of this compound with specific molecular targets and pathways involved in the allergic response. By blocking the release of these mediators, this compound helps to alleviate allergic symptoms and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Isamoxole ist einzigartig in seiner selektiven Hemmung des langsam reagierenden Anaphylaxie-Stoffes (SRS-A) ohne Antagonisierung anderer Mediatoren wie Histamin, 5-Hydroxytryptamin oder Bradykinin . Ähnliche Verbindungen umfassen andere 2,4-disubstituierte Oxazole, wie z. B. 2-Methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamid . This compound zeichnet sich durch seine spezifischen antiallergischen Eigenschaften und seine Fähigkeit zur Entspannung der menschlichen Bronchialmuskulatur aus, wodurch es ein vielversprechender Kandidat für die Behandlung von allergischen Reaktionen und Asthma ist .
Eigenschaften
CAS-Nummer |
57067-46-6 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
VMBNXRJYPJRJIU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
Key on ui other cas no. |
57067-46-6 |
Synonyme |
isamoxole LRCL 3950 N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)





![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)



![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
